![molecular formula C24H25N3O2S2 B2716322 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide CAS No. 877653-87-7](/img/structure/B2716322.png)
2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide
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Overview
Description
The compound is a thienopyrimidine derivative. Thienopyrimidines are a class of compounds that contain a thiophene ring fused with a pyrimidine ring. They are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Scientific Research Applications
Central Nervous System (CNS) Depressant Activity
Research on thieno[2,3-d]pyrimidin-4-ones and derivatives, including compounds similar to 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide, has demonstrated CNS depressant activity. For instance, certain synthesized compounds exhibited marked sedative actions, indicating their potential in CNS-related applications (Manjunath et al., 1997).
Anticonvulsant Properties
Studies on thioacetamide derivatives of thieno[2,3-d]pyrimidine revealed moderate anticonvulsant activities. These compounds were shown to extend the latency period and reduce the duration and severity of seizures in rat models, highlighting their potential as anticonvulsant agents (Severina et al., 2020).
Antiproliferative Effects in Cancer Research
Pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, related to the compound , have shown significant antiproliferative effects against human breast cancer cells. These compounds induced apoptotic cell death, indicating their potential in cancer therapy (Atapour-Mashhad et al., 2017).
Antifungal Properties
Thieno[2,3-d]pyrimidin-4-ones derivatives have demonstrated effectiveness against fungal infections. For instance, certain synthesized compounds exhibited antifungal activity against types like Aspergillus terreus, suggesting their potential as antifungal agents (Jafar et al., 2017).
Antibacterial Activity
Research on pyrimidine tetrazole derivatives, which are structurally related to the compound , indicates their efficacy as antibacterial agents. These compounds have shown good activity against bacteria like E. coli, suggesting their potential in antibacterial applications (Bhoge et al., 2021).
Anti-HIV-1 Activity
Derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones, similar to 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide, have shown potential in anti-HIV-1 activity. Certain derivatives demonstrated virus-inhibiting properties in vitro against type 1 human immunodeficiency virus (Novikov et al., 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S2/c1-16-12-17(2)14-19(13-16)27-23(29)22-20(9-11-30-22)26-24(27)31-15-21(28)25-10-8-18-6-4-3-5-7-18/h3-7,12-14H,8-11,15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVOZEIJZSAOEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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